2-Bromo-4-ethylaniline

Description

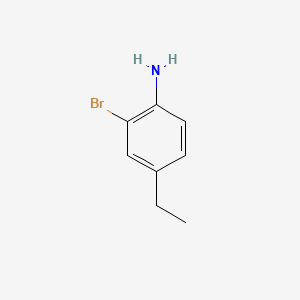

2-Bromo-4-ethylaniline (CAS: 38678-86-3) is a brominated aromatic amine with the molecular formula C₈H₁₀BrN and a molecular weight of 200.08 g/mol . Structurally, it features a bromine atom at the ortho position (C2) and an ethyl group at the para position (C4) relative to the amino group (-NH₂) on the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty polymers .

Key physicochemical properties include its light sensitivity and requirement for storage under inert atmospheres to prevent degradation . Safety protocols emphasize avoiding inhalation, skin contact, and eye exposure, with hazard codes including P261 (avoid breathing dust/fume) and P305+P351+P338 (eye exposure response) .

Properties

IUPAC Name |

2-bromo-4-ethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXYMQGCZRBOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38678-86-3 | |

| Record name | 2-bromo-4-ethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-ethylaniline can be synthesized through several methods. One common method involves the bromination of 4-ethylaniline. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

Another method involves the Sandmeyer reaction, where 4-ethylaniline is first diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then reacted with copper(I) bromide (CuBr) to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethylaniline undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom and the amino group on the benzene ring make the compound reactive towards electrophilic aromatic substitution reactions. For example, nitration and sulfonation can occur at the available positions on the ring.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).

Oxidation and Reduction: The amino group can undergo oxidation to form nitro compounds or reduction to form amines with different substituents.

Common Reagents and Conditions

Bromination: Bromine (Br2) in acetic acid.

Diazotization: Sodium nitrite (NaNO2) and hydrochloric acid (HCl).

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN).

Major Products Formed

Nitration: 2-Bromo-4-ethyl-6-nitroaniline.

Sulfonation: 2-Bromo-4-ethyl-6-sulfonylaniline.

Nucleophilic Substitution: 2-Cyano-4-ethylaniline.

Scientific Research Applications

2-Bromo-4-ethylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

Medicine: It is involved in the development of drugs and therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethylaniline involves its interaction with specific molecular targets. The bromine atom and the amino group on the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Structural Insights :

- Substituent Position: The bromine’s position (C2 vs. C4) significantly alters electronic effects. For example, in this compound, the bromine is ortho to the amino group, directing electrophilic substitution to specific ring positions, whereas 4-Bromo-2-ethylaniline (positional isomer) has bromine para to the amino group .

Physicochemical Properties

Available data highlight the following trends:

- Molecular Weight : Ethyl and phenyl substituents increase molecular weight compared to methyl derivatives (e.g., 4-Bromo-2-methylaniline: 186.05 g/mol vs. This compound: 200.08 g/mol) .

- Hydrogen Bonding: 4-Bromo-2,6-dimethylaniline exhibits N–H···N hydrogen bonding in its crystal lattice, which may enhance melting points and stability compared to non-hydrogen-bonded analogs .

- Solubility and Stability : Ethyl groups improve lipophilicity, favoring solubility in organic solvents. Chlorinated derivatives (e.g., 2-Bromo-6-chloro-4-ethylaniline) likely exhibit lower solubility due to increased polarity .

Biological Activity

2-Bromo-4-ethylaniline (CAS Number: 38678-86-3) is an aromatic amine compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

- Molecular Formula: C₈H₁₀BrN

- Molecular Weight: 200.08 g/mol

- IUPAC Name: this compound

- Appearance: Clear to yellow liquid

- Refractive Index: 1.5975 - 1.6025 @ 20°C

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on various biological pathways and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that brominated anilines can inhibit the growth of various bacteria and fungi, suggesting a potential application in developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in vitro against different cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while showing lower toxicity towards normal cells. This selectivity is crucial for developing anticancer therapies with minimal side effects.

Case Studies

-

Study on Anticancer Activity

- Objective: To evaluate the cytotoxic effects of this compound on human cancer cell lines.

- Methodology: Various concentrations of the compound were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Findings: The compound exhibited IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells, indicating significant anticancer activity.

-

Antimicrobial Efficacy

- Objective: To assess the antimicrobial properties of this compound against common pathogens.

- Methodology: The disc diffusion method was employed to test the compound against Staphylococcus aureus and Escherichia coli.

- Findings: Zones of inhibition measured 15 mm for S. aureus and 12 mm for E. coli, demonstrating effective antimicrobial action.

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | IC50/Zone of Inhibition | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 25 µM | |

| Anticancer | A549 | 30 µM | |

| Antimicrobial | Staphylococcus aureus | 15 mm | |

| Antimicrobial | Escherichia coli | 12 mm |

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the bromine substituent may enhance the compound's ability to interact with cellular targets, leading to altered signaling pathways associated with cell proliferation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.